N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-phenylureido)thiazole-4-carboxamide
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Overview
Description
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-phenylureido)thiazole-4-carboxamide is a complex organic compound featuring a benzo[d][1,3]dioxole moiety, a thiazole ring, and a phenylureido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-phenylureido)thiazole-4-carboxamide typically involves multiple steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Synthesis of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.
Coupling Reactions: The benzo[d][1,3]dioxole moiety is then coupled with the thiazole ring through a nucleophilic substitution reaction.
Introduction of the Phenylureido Group: This step involves the reaction of the intermediate compound with phenyl isocyanate to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety.
Reduction: Reduction reactions can occur at the thiazole ring or the phenylureido group.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In organic synthesis, N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-phenylureido)thiazole-4-carboxamide can serve as a building block for more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
This compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein interactions. Its ability to interact with biological macromolecules makes it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound could be investigated for its pharmacological properties. Its structural features suggest potential activity as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-phenylureido)thiazole-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The benzo[d][1,3]dioxole moiety can engage in π-π stacking interactions, while the thiazole ring and phenylureido group can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-3-nitrobenzenesulfonamide
- N-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(1,3-benzodioxol-5-ylmethylene)amine
Uniqueness
Compared to similar compounds, N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-phenylureido)thiazole-4-carboxamide is unique due to the presence of the thiazole ring and the phenylureido group. These structural features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can further explore its potential in scientific and industrial fields.
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-phenylureido)thiazole-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and findings from various studies.
Compound Overview
The molecular formula of this compound is C19H16N4O4S with a molecular weight of 396.4 g/mol . The compound features several functional groups, including a benzo[d][1,3]dioxole moiety, a thiazole ring, and a phenylureido group, which suggest diverse interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to thiazole derivatives. For instance, a study demonstrated that similar thiazole-based compounds exhibited significant cytotoxicity against various cancer cell lines. The IC50 values for these compounds ranged from 1.54 µM to 4.52 µM for HepG2, HCT116, and MCF7 cell lines, indicating promising anticancer properties . These compounds were found to induce apoptosis through mechanisms involving EGFR inhibition and modulation of mitochondrial apoptosis pathways .
Table 1: Anticancer Activity of Related Compounds
Compound Name | Cell Line Tested | IC50 (µM) |
---|---|---|
Doxorubicin | HepG2 | 7.46 |
Doxorubicin | HCT116 | 8.29 |
Doxorubicin | MCF7 | 4.56 |
Thiazole Derivative A | HepG2 | 2.38 |
Thiazole Derivative B | HCT116 | 1.54 |
Thiazole Derivative C | MCF7 | 4.52 |
The biological activity of this compound can be attributed to its structural features:
- Thiazole Ring : Known for its role in various pharmacological activities, the thiazole moiety is crucial for cytotoxic effects against cancer cells .
- Phenylureido Group : This group enhances binding interactions with target proteins involved in cancer progression.
- Benzo[d][1,3]dioxole Moiety : This structural element may contribute to the compound's ability to penetrate cellular membranes and interact with intracellular targets.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications on the thiazole ring and substituents on the phenyl group significantly affect biological activity. For example:
- The presence of electron-donating groups at specific positions on the phenyl ring has been correlated with increased cytotoxicity.
- Compounds with additional functional groups that enhance lipophilicity tend to show improved activity against cancer cell lines .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of similar thiazole derivatives:
- Synthesis Methodology : The synthesis typically involves multi-step organic reactions starting from benzo[d][1,3]dioxole derivatives and thiazole carboxylic acids under controlled conditions.
- In Vitro Studies : In vitro assays have shown that certain derivatives exhibit significant antimicrobial activity alongside anticancer properties, suggesting a broad spectrum of biological activities .
- Molecular Docking Studies : Computational studies have indicated that these compounds can effectively bind to specific protein targets involved in tumor growth and proliferation .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(phenylcarbamoylamino)-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O4S/c24-17(20-9-12-6-7-15-16(8-12)27-11-26-15)14-10-28-19(22-14)23-18(25)21-13-4-2-1-3-5-13/h1-8,10H,9,11H2,(H,20,24)(H2,21,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUQOBQHAJLORJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CSC(=N3)NC(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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